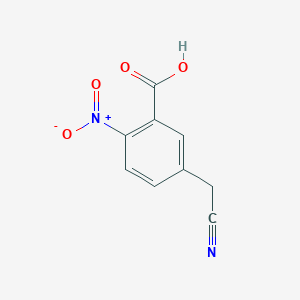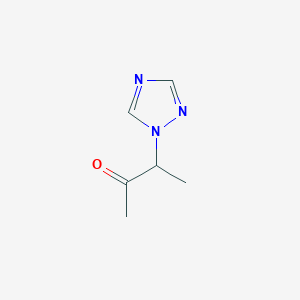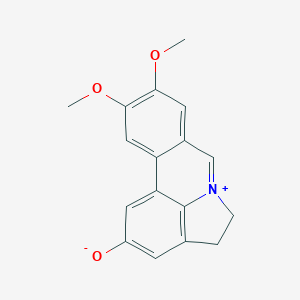
Criasbetaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Criasbetaine, also known as trimethylglycine, is a naturally occurring compound found in various plant and animal sources. It is a derivative of the amino acid glycine and is structurally similar to choline. Criasbetaine has gained significant attention in the scientific community due to its potential health benefits and various applications in research.
Applications De Recherche Scientifique
Role in Antiatherogenic Effects Pioglitazone, a class of insulin-sensitizing agents, showcases antiatherogenic properties, indicated by decreased levels of high-sensitivity C-reactive protein (CRP) and pulse wave velocity (PWV), independent of its antidiabetic effects. This suggests potential applications in cardiovascular health improvement (Satoh et al., 2003).
Chromium Tolerance and Detoxification Glycinebetaine (GB) demonstrates a protective role in alleviating chromium toxicity in wheat by reducing chromium accumulation and enhancing the activity of antioxidant enzymes. This suggests its potential in mitigating heavy metal stress in crops (Ali et al., 2015).
Pharmacological Spectrum of Coptidis Rhizoma Coptidis Rhizoma (CR) contains several bioactive components, including alkaloids like berberine, known for its extensive pharmacological effects ranging from antibacterial to anticancer activities. This highlights the importance of CR and its components in traditional medicine and potential modern pharmacological applications (Wang et al., 2019).
Abiotic Stress Tolerance in Plants The application of GB increases plant tolerance to various abiotic stresses such as temperature extremes, salinity, and drought, enhancing growth and yield. This adaptability of plants to environmental stressors through GB application has significant implications for agriculture, particularly in stress-prone areas (Chen & Murata, 2008).
Exogenous Application of GB in Modulating Plant Stress Tolerance The exogenous application of GB has been shown to improve plant tolerance to various abiotic stresses by modulating physiological and molecular mechanisms. This highlights its potential in enhancing crop productivity under environmental stress conditions (Zhang & Yang, 2019).
Propriétés
Numéro CAS |
103246-12-4 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
4,5-dimethoxy-9-azoniatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,8,12(16),13-heptaen-14-olate |
InChI |
InChI=1S/C17H15NO3/c1-20-15-6-11-9-18-4-3-10-5-12(19)7-14(17(10)18)13(11)8-16(15)21-2/h5-9H,3-4H2,1-2H3 |
Clé InChI |
IYGOTFHCAGRISA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=[N+]3CCC4=C3C2=CC(=C4)[O-])OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C=[N+]3CCC4=C3C2=CC(=C4)[O-])OC |
Autres numéros CAS |
103246-12-4 |
Synonymes |
criasbetaine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



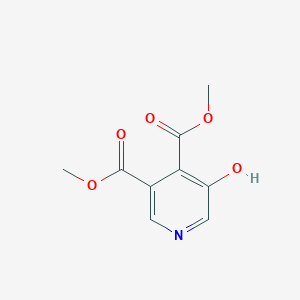
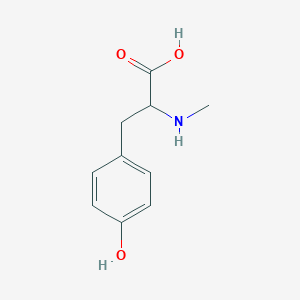



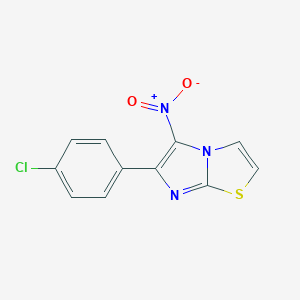
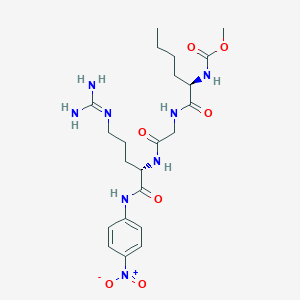
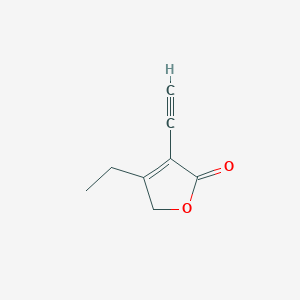
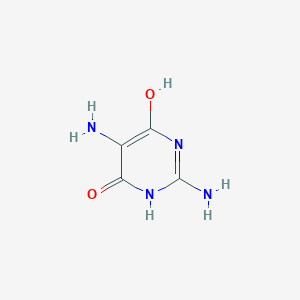
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)

![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)
